1-(3-chlorophenyl)-N-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(3-chlorophenyl)-N-(1-methoxypropan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-N-(1-methoxypropan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorinating agents, alkylating agents, and various catalysts to facilitate the reactions under controlled conditions .
Chemical Reactions Analysis
1-(3-chlorophenyl)-N-(1-methoxypropan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-(1-methoxypropan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets within the cell. It is known to inhibit certain enzymes and signaling pathways, which can lead to changes in cellular functions. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect kinase activity and other regulatory proteins .
Comparison with Similar Compounds
1-(3-chlorophenyl)-N-(1-methoxypropan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
- 4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine
- 5-amino-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and applications.
Properties
Molecular Formula |
C15H16ClN5O |
---|---|
Molecular Weight |
317.77 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-(1-methoxypropan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C15H16ClN5O/c1-10(8-22-2)20-14-13-7-19-21(15(13)18-9-17-14)12-5-3-4-11(16)6-12/h3-7,9-10H,8H2,1-2H3,(H,17,18,20) |
InChI Key |
VQXIJGZLCZHHII-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NC1=C2C=NN(C2=NC=N1)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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